4-{[1-(1-Benzothiophene-2-carbonyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine
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Overview
Description
4-{[1-(1-Benzothiophene-2-carbonyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine is a complex organic compound featuring a benzothiophene moiety, a pyrrolidine ring, and a pyrimidine core. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The presence of multiple functional groups allows for diverse chemical reactivity and biological activity, making it a valuable target for synthetic and pharmacological studies.
Scientific Research Applications
Chemistry
In chemistry, 4-{[1-(1-Benzothiophene-2-carbonyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine is used as a building block for the synthesis of more complex molecules
Biology
Biologically, this compound is studied for its potential as a pharmacophore in drug design. The benzothiophene and pyrimidine moieties are known to interact with various biological targets, making this compound a candidate for the development of new therapeutic agents.
Medicine
In medicine, derivatives of this compound are investigated for their potential to treat various diseases. The unique structure allows for interactions with enzymes, receptors, and other proteins, which could lead to the development of drugs with novel mechanisms of action.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as electronic or photonic materials. Its ability to undergo various chemical modifications makes it a versatile component in material science.
Future Directions
The future directions for research on this compound could involve further exploration of its synthesis, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, its potential applications in medicinal chemistry could be investigated, given the known biological activities of compounds containing pyrrolidine rings and benzothiophene moieties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[1-(1-Benzothiophene-2-carbonyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine typically involves multi-step organic synthesis. One common approach starts with the preparation of the benzothiophene-2-carbonyl chloride, which is then reacted with pyrrolidine to form the intermediate 1-(1-benzothiophene-2-carbonyl)pyrrolidine. This intermediate is subsequently coupled with 4-hydroxy-2-methylpyrimidine under basic conditions to yield the final product.
Key reaction conditions include:
Solvents: Dichloromethane (DCM), tetrahydrofuran (THF)
Catalysts: Triethylamine (TEA), pyridine
Temperature: Typically room temperature to 60°C
Reaction Time: Several hours to overnight
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
4-{[1-(1-Benzothiophene-2-carbonyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine can undergo various types of chemical reactions, including:
Oxidation: The benzothiophene moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the benzothiophene can be reduced to an alcohol.
Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions, particularly at the 4-position.
Coupling Reactions: The compound can participate in Suzuki-Miyaura and other cross-coupling reactions to form more complex structures.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)
Coupling: Palladium catalysts (Pd(PPh₃)₄), boronic acids
Major Products
Oxidation: Benzothiophene sulfoxides or sulfones
Reduction: Benzothiophene alcohol derivatives
Substitution: Various substituted pyrimidines
Coupling: Complex biaryl or heteroaryl compounds
Mechanism of Action
The mechanism of action of 4-{[1-(1-Benzothiophene-2-carbonyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine involves its interaction with specific molecular targets. The benzothiophene moiety can interact with hydrophobic pockets in proteins, while the pyrimidine ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
- 4-{[1-(1-Benzothiophene-2-carbonyl)pyrrolidin-3-yl]oxy}-2-chloropyrimidine
- 4-{[1-(1-Benzothiophene-2-carbonyl)pyrrolidin-3-yl]oxy}-2-aminopyrimidine
- 4-{[1-(1-Benzothiophene-2-carbonyl)pyrrolidin-3-yl]oxy}-2-ethylpyrimidine
Uniqueness
Compared to similar compounds, 4-{[1-(1-Benzothiophene-2-carbonyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine is unique due to the presence of the methyl group on the pyrimidine ring, which can influence its reactivity and biological activity. This structural variation can lead to differences in how the compound interacts with molecular targets, potentially resulting in unique pharmacological properties.
Properties
IUPAC Name |
1-benzothiophen-2-yl-[3-(2-methylpyrimidin-4-yl)oxypyrrolidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S/c1-12-19-8-6-17(20-12)23-14-7-9-21(11-14)18(22)16-10-13-4-2-3-5-15(13)24-16/h2-6,8,10,14H,7,9,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAJSNYJWIINWCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)OC2CCN(C2)C(=O)C3=CC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.